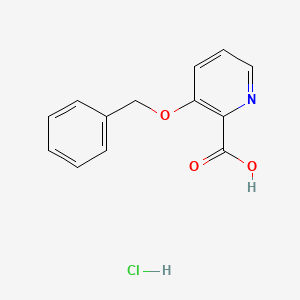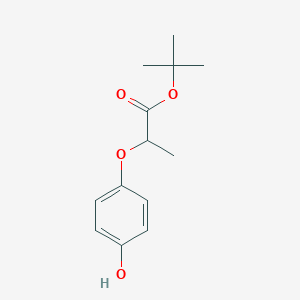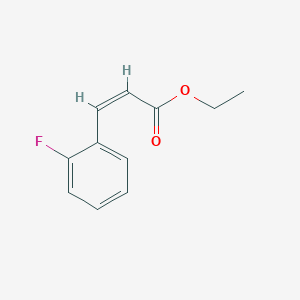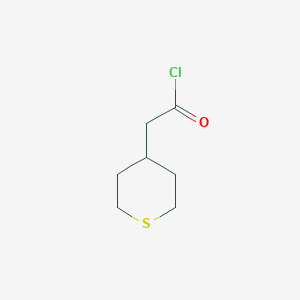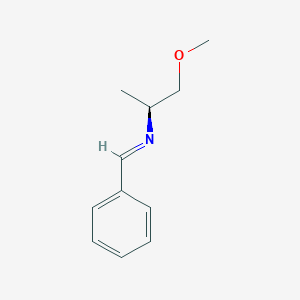![molecular formula C5H3N3OS B15222338 Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo ring fused with a thiadiazole ring and an aldehyde functional group at the 5-position. The presence of these functional groups imparts unique chemical properties and biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones to form intermediate compounds, which are then subjected to formylation reactions to introduce the aldehyde functional group at the C-4 position . Another method involves the Vilsmeier-Haack reaction, where the formyl group is introduced onto the substituted arylimidazo[2,1-b][1,3,4]thiadiazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid.
Reduction: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-methanol.
Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Applications De Recherche Scientifique
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have shown that the compound can bind to DNA and proteins, thereby interfering with their normal functions .
Comparaison Avec Des Composés Similaires
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[2,1-b]thiazole: Exhibits a range of biological activities including antifungal and antitubercular properties.
Benzimidazole derivatives: These compounds are known for their broad-spectrum antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C5H3N3OS |
|---|---|
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-1-6-5-8(4)7-3-10-5/h1-3H |
Clé InChI |
XJHJAGVIFJHACL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=N1)SC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


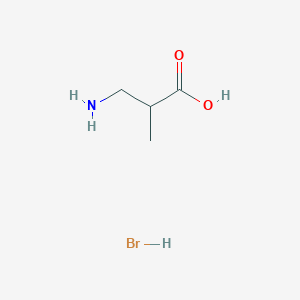
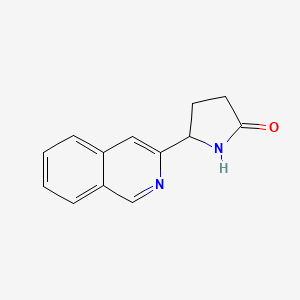
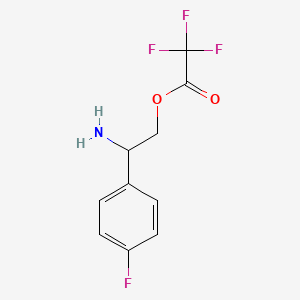


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
